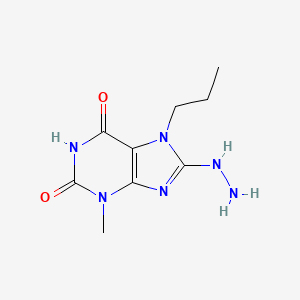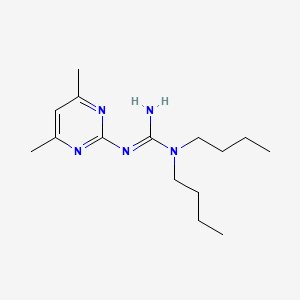
N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine is a chemical compound with the molecular formula C15H27N5 It is a guanidine derivative, characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and dibutyl groups attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4,6-dimethyl-2-pyrimidinylamine} + \text{dibutylamine} \rightarrow \text{N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine} ]
Industrial Production Methods
In an industrial setting, the production of N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrimidine ring or guanidine moiety are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted guanidine compounds.
Scientific Research Applications
N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine can be compared with other guanidine derivatives, such as:
- N,N-dimethyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
- N,N-diethyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
- N,N-dibutyl-N’-(2-pyrimidinyl)guanidine
These compounds share similar structural features but differ in the nature and position of substituents. The unique combination of dibutyl and dimethyl groups in N,N-dibutyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dibutyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5/c1-5-7-9-20(10-8-6-2)14(16)19-15-17-12(3)11-13(4)18-15/h11H,5-10H2,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGLGTUOFFDSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=NC1=NC(=CC(=N1)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)/C(=N/C1=NC(=CC(=N1)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5775985.png)
![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5775995.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone](/img/structure/B5776000.png)
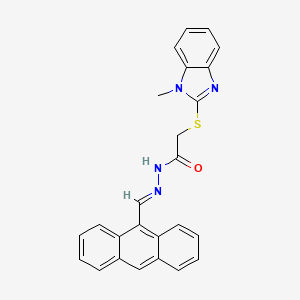
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5776019.png)
![N-[4-(cyanomethyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B5776028.png)
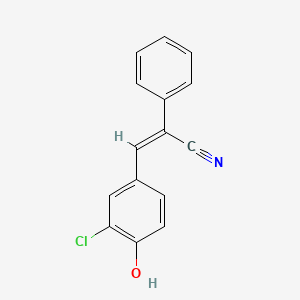
![2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5776044.png)
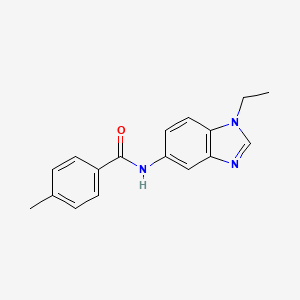
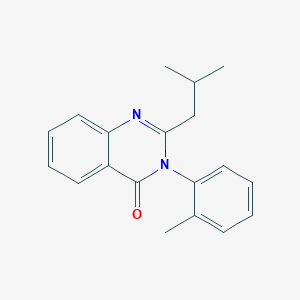
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)
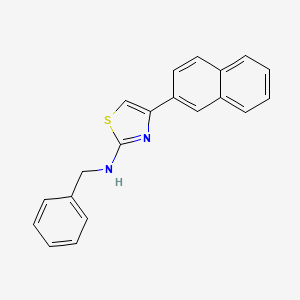
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)
